molecular formula C15H16N2O2 B7510714 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide

1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide

Cat. No. B7510714
M. Wt: 256.30 g/mol
InChI Key: NESIAQGPRFBHDS-UHFFFAOYSA-N
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Description

1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide, also known as MMPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPC belongs to the class of pyridine carboxamides and has been studied for its ability to modulate various biological processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide involves its ability to interact with specific cellular targets, such as enzymes and receptors. 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to inhibit the activity of enzymes involved in the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to modulate the activity of receptors involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In Alzheimer's disease models, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to reduce the formation of amyloid-beta plaques, leading to the improvement of cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide in lab experiments is its ability to selectively target specific cellular targets, leading to the modulation of specific biological processes. Additionally, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can affect the bioavailability of the compound.

Future Directions

There are several future directions for the study of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide. One area of research involves the optimization of the synthesis method for 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide, leading to higher yields and improved purity. Additionally, further studies are needed to elucidate the specific cellular targets and mechanisms of action of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide in various biological processes. Finally, the development of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide analogs with improved solubility and bioavailability could lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide involves the reaction of 2-methylbenzylamine with 2-pyridinecarboxylic acid, followed by the addition of methyl isocyanate. The resulting product is purified through recrystallization and characterized through spectroscopic techniques.

Scientific Research Applications

1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been studied for its potential therapeutic applications in various fields of science. One area of research involves the treatment of cancer, as 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to modulate the activity of enzymes involved in the formation of amyloid-beta plaques.

properties

IUPAC Name

1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-5-3-4-6-13(11)10-16-15(19)12-7-8-17(2)14(18)9-12/h3-9H,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESIAQGPRFBHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC(=O)N(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide

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